(S,S)-2,3-Diphenylsuccinic acid

Descripción general

Descripción

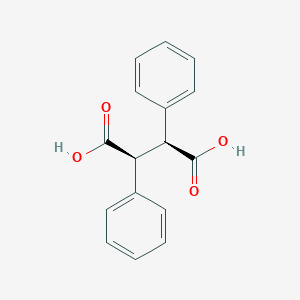

(S,S)-2,3-Diphenylsuccinic acid is a chiral compound with two phenyl groups attached to the succinic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S,S)-2,3-Diphenylsuccinic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of trans-2,3-diphenylmaleic acid using a chiral catalyst. The reaction typically requires hydrogen gas and a chiral rhodium or ruthenium catalyst under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves the use of chiral auxiliaries or chiral catalysts to ensure high enantiomeric purity. The process may include steps such as crystallization and recrystallization to achieve the desired optical purity.

Análisis De Reacciones Químicas

Types of Reactions: (S,S)-2,3-Diphenylsuccinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of diphenylethane derivatives.

Substitution: Formation of halogenated diphenylsuccinic acid derivatives.

Aplicaciones Científicas De Investigación

(S,S)-2,3-Diphenylsuccinic acid has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of chiral catalysts and as a precursor in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (S,S)-2,3-diphenylsuccinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenyl groups play a crucial role in its binding affinity and specificity.

Comparación Con Compuestos Similares

(R,R)-2,3-Diphenylsuccinic acid: The enantiomer of (S,S)-2,3-diphenylsuccinic acid with similar chemical properties but different biological activities.

2,3-Diphenylmaleic acid: A precursor in the synthesis of this compound.

2,3-Diphenylfumaric acid: Another stereoisomer with distinct chemical and physical properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.

Actividad Biológica

(S,S)-2,3-Diphenylsuccinic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in various therapeutic contexts, supported by recent research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 270.29 g/mol

- Melting Point : 173-176 °C

- Solubility : Soluble in organic solvents like methanol and ethanol.

This compound exhibits several mechanisms that contribute to its biological activity:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity. This property positions it as a candidate for further exploration in diabetes treatment .

- Receptor Interaction : The compound's chirality allows for selective binding to biological receptors, which is crucial for drug design. Its interaction with G-protein coupled receptors (GPCRs) has been noted, suggesting a role in modulating signaling pathways .

- Antioxidant Activity : Studies have demonstrated that this compound possesses antioxidant properties, which may protect cells from oxidative stress and related damage. This activity is particularly relevant in neuroprotection and aging studies .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Hypoglycemic Effects : Preliminary studies suggest that the compound may enhance insulin sensitivity and lower blood glucose levels, making it a potential agent for managing diabetes.

- Neuroprotective Properties : Its antioxidant capabilities indicate potential use in neurodegenerative diseases by mitigating oxidative stress .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting a role in inflammatory disease management .

Case Studies

Several case studies illustrate the biological relevance of this compound:

-

Diabetes Management :

- A study conducted on diabetic rats indicated that administration of this compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups.

- Neuroprotection :

- Anti-inflammatory Response :

Comparative Analysis

The following table compares this compound with related compounds regarding their biological activities:

| Compound Name | Hypoglycemic Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| (R,R)-Phenylsuccinic acid | Moderate | No | Moderate |

| Succinic Acid | No | Limited | No |

Propiedades

IUPAC Name |

(2S,3S)-2,3-diphenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXCQHHWNDJIJP-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353530 | |

| Record name | AG-G-95959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74431-38-2 | |

| Record name | AG-G-95959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.